Ro 10-5824 dihydrochloride

Descripción

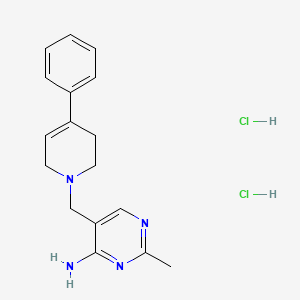

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189744-94-3 | |

| Record name | RO-10-5824 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-10-5824 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Ro 10-5824 Dihydrochloride (B599025)

Abstract

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R). Its mechanism of action is centered on its high-affinity binding to the D4R, a G protein-coupled receptor (GPCR) belonging to the D2-like family. By preferentially activating the D4 receptor, Ro 10-5824 modulates downstream signaling cascades, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and influencing other effectors such as the MAPK/ERK and Akt pathways. This selective activation has been shown to impact cognitive functions, particularly novelty seeking and executive function, without significant effects on general locomotion. This document provides a comprehensive overview of the binding kinetics, signaling pathways, and experimental methodologies used to characterize the mechanism of action of Ro 10-5824.

Core Mechanism of Action: Selective Dopamine D4 Receptor Partial Agonism

Ro 10-5824 is characterized as a selective partial agonist of the dopamine D4 receptor.[1][2][3][4] The D4 receptor, like other D2-like receptors, couples to inhibitory G proteins (Gαi/o).[3][5][6] As a partial agonist, Ro 10-5824 binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property allows it to function as a modulator, either activating the receptor in the absence of the endogenous ligand or competing with and reducing the maximal effect of a full agonist.

The primary mechanism involves:

-

Binding: Ro 10-5824 binds with high affinity and selectivity to the orthosteric binding site of the dopamine D4 receptor.[1][2][7]

-

G Protein Coupling: Upon binding, it induces a conformational change in the receptor that facilitates the coupling and activation of Gαi/o proteins.[5][6]

-

Downstream Signaling: The activated Gαi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] It also influences other signaling pathways, including the phosphorylation and activation of ERK 1/2 (MAPK) and Akt (PKB).[8]

Data Presentation: Quantitative Pharmacological Data

The pharmacological profile of Ro 10-5824 has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional potency.

| Parameter | Value | Receptor/Assay | Source |

| Binding Affinity (Ki) | 5.2 ± 0.9 nM | Human Dopamine D4 Receptor | [1][7] |

| Functional Potency (EC50) | 205 ± 67 nM | ³⁵S-GTPγS Binding Assay | [1][2] |

| 473 nM | β-arrestin Recruitment Assay | [6] | |

| 2.7 nM | cAMP Inhibition Assay | [6] | |

| Maximal Effect (Emax) | 36 ± 4% (above basal) | ³⁵S-GTPγS Binding Assay | [1] |

| 22.5% | β-arrestin Recruitment Assay | [6] | |

| 61.9% | cAMP Inhibition Assay | [6] | |

| Selectivity | 250-fold vs. D3 | Dopamine Receptor Binding | [1][2] |

| >1000-fold vs. D1, D2, D5 | Dopamine Receptor Binding | [1][2] |

Signaling Pathways

Ro 10-5824 initiates a cascade of intracellular events upon binding to the D4 receptor. The primary pathway is through Gαi/o protein activation, which inhibits adenylyl cyclase. Additionally, studies have demonstrated its ability to modulate the MAPK/ERK and Akt signaling pathways, which are crucial for regulating cellular processes like gene expression and cell survival. There is also evidence of negative cross-talk, where D4R activation by Ro 10-5824 can inhibit signaling from adrenergic receptors.[8]

Experimental Protocols

The characterization of Ro 10-5824's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.

In Vitro: ³⁵S-GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the D4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human dopamine D4.4 receptor.[7]

-

Assay Buffer: Membranes are incubated in an assay buffer typically containing HEPES, NaCl, MgCl₂, GDP, and saponin.

-

Incubation: Membranes are incubated with varying concentrations of Ro 10-5824 and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reaction Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to calculate EC50 and Emax values.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ovid.com [ovid.com]

- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]

An In-depth Technical Guide to the Selectivity Profile of Ro 10-5824 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a high-affinity, selective partial agonist for the dopamine (B1211576) D4 receptor. Its distinct pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor, particularly in the central nervous system. This technical guide provides a comprehensive overview of the selectivity and functional activity of Ro 10-5824, including detailed experimental methodologies and a visual representation of its primary signaling pathway.

Core Selectivity and Potency

Ro 10-5824 exhibits a high binding affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 5.2 nM.[1] The compound demonstrates significant selectivity for the D4 receptor over other dopamine receptor subtypes.

Data Presentation: Receptor Binding Affinity and Functional Potency

| Target Receptor | Binding Affinity (Ki) | Selectivity vs. D4 | Functional Activity (EC50) | Assay Type |

| Dopamine D4 | 5.2 nM[1] | - | 205 nM[1] | ³⁵S-GTPγS Binding |

| Dopamine D1 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |

| Dopamine D2 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |

| Dopamine D3 | ~1300 nM | 250-fold[1] | - | Radioligand Binding |

| Dopamine D5 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |

Off-Target Profile

While highly selective for the dopamine D4 receptor, Ro 10-5824 has been shown to interact with other receptor systems, most notably adrenergic receptors.

Adrenergic Receptor Interactions

Studies have demonstrated that Ro 10-5824 can functionally interact with α1B and β1 adrenergic receptors. In cells co-expressing D4 and α1B or β1 receptors, activation of the D4 receptor by Ro 10-5824 can inhibit signaling pathways mediated by these adrenergic receptors.[2] Furthermore, the presence of Ro 10-5824 has been observed to decrease the binding affinity of agonists to the α1B receptor, suggesting a potential allosteric interaction.[2]

A comprehensive screening against a wider panel of receptors, ion channels, and transporters would be beneficial for a complete understanding of the off-target profile of Ro 10-5824.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the respective human dopamine receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype. For the D4 receptor, [³H]-spiperone is a commonly used radioligand.

-

Test Compound: Ro 10-5824 dihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand for the respective receptor (e.g., haloperidol (B65202) for D2-like receptors).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the target receptor. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Ro 10-5824). Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand) are included.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

³⁵S-GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of Ro 10-5824 as a partial agonist at the dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human dopamine D4 receptor.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate, to regulate the basal binding of [³⁵S]GTPγS.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the D4 receptor are prepared.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with varying concentrations of Ro 10-5824 in the assay buffer containing GDP.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve. The maximal stimulation (Emax) relative to a full agonist is also determined to characterize the partial agonist activity.

Mandatory Visualizations

Signaling Pathway of Dopamine D4 Receptor

Caption: Dopamine D4 receptor signaling pathway upon partial agonism by Ro 10-5824.

Experimental Workflow: Radioligand Binding Assay

References

Technical Guide: Dopamine D4 Receptor Binding Affinity of Ro 10-5824 Dihydrochloride

Executive Summary

Ro 10-5824 dihydrochloride (B599025) is a well-characterized pharmacological tool recognized for its selective partial agonism at the dopamine (B1211576) D4 receptor. Its high affinity and significant selectivity over other dopamine receptor subtypes make it a valuable compound for investigating the physiological and pathological roles of the D4 receptor, particularly in the context of cognitive function and neuropsychiatric disorders. This document provides a comprehensive technical overview of the binding characteristics of Ro 10-5824, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Profile

Ro 10-5824 demonstrates high-affinity binding to the human dopamine D4 receptor. Its partial agonist activity is confirmed through functional assays that measure G-protein activation. The quantitative data, including binding affinity (Ki), functional potency (EC50), and receptor selectivity, are summarized below.

| Parameter | Receptor/Assay | Value | Species | Reference |

| Binding Affinity (Ki) | Dopamine D4 | 5.2 ± 0.9 nM | Human | [1][2] |

| Functional Potency (EC50) | ³⁵S-GTPγS Binding | 205 ± 67 nM | Human | [1] |

| Intrinsic Activity | ³⁵S-GTPγS Binding | 36 ± 4% | Human | [1] |

| Selectivity vs. D3 | Dopamine D3 | ~250-fold | Human | [1] |

| Selectivity vs. D1, D2, D5 | Dopamine D1, D2, D5 | >1000-fold | Human | [1] |

Experimental Methodologies

The characterization of a compound's receptor binding affinity is primarily achieved through radioligand competition binding assays. Functional activity is subsequently confirmed using assays that measure downstream signaling events, such as GTPγS binding.

This protocol outlines a standard procedure for determining the inhibitor constant (Ki) of a test compound (Ro 10-5824) at the dopamine D4 receptor.

Objective: To quantify the binding affinity of Ro 10-5824 for the human dopamine D4 receptor expressed in a recombinant cell line by measuring its ability to compete with a specific high-affinity radioligand.

Materials:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293), recombinantly expressing the human dopamine D4 receptor.

-

Membrane Preparation: Homogenized cell membranes from the expressing cell line.

-

Radioligand: A high-affinity D4 receptor antagonist, typically [³H]-Spiperone or [³H]-N-methylspiperone.

-

Test Compound: Ro 10-5824 dihydrochloride, dissolved to create a range of serial dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2-like antagonist, such as haloperidol (B65202) or clozapine, to saturate all receptors.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl₂, NaCl).

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation cocktail.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

Assay Setup: Perform the assay in a 96-well plate. To each well, add:

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of the test compound, Ro 10-5824.

-

A fixed amount of the membrane preparation.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control compound instead of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Ro 10-5824 concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G-proteins following receptor stimulation. As a Gαi/o-coupled receptor, D4 activation by an agonist like Ro 10-5824 facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state. The EC50 value derived from this assay indicates the compound's potency for initiating G-protein signaling, while the maximal stimulation relative to a full agonist reveals its intrinsic activity.[1]

Visualized Diagrams: Signaling and Workflows

The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[3] Its primary signaling mechanism involves coupling to inhibitory Gαi/o proteins.[4] Activation of the D4 receptor by an agonist such as Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3] Additionally, the dissociated Gβγ subunits can modulate the activity of other effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

Dopamine D4 receptor canonical signaling pathway.

The workflow for a competitive radioligand binding assay involves several distinct stages, from preparing the biological materials to the final analysis of the data to derive the affinity constant (Ki).

Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Ro 10-5824 Dihydrochloride and the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Ro 10-5824 dihydrochloride (B599025) for the dopamine (B1211576) D4 receptor. It includes a summary of its quantitative binding data, a detailed experimental protocol for a representative binding assay, and visualizations of the D4 receptor signaling pathway and the experimental workflow.

Core Data Presentation

Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1][2][3][4] Its binding affinity is characterized by a low nanomolar Ki value, indicating a high affinity for the D4 receptor. The compound exhibits significant selectivity for the D4 receptor over other dopamine receptor subtypes.

| Compound | Parameter | Value | Receptor | Selectivity |

| This compound | Ki | 5.2 nM | Human Dopamine D4 | >250-fold vs. D3; >1000-fold vs. D1, D2, D5[2] |

| EC50 | 205 nM | Human Dopamine D4 | (Functional Assay: [35S]GTPγS binding)[5] |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist such as dopamine or Ro 10-5824, the receptor couples to inhibitory G proteins (Gαi/o).[7][8][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

Experimental Protocols

The determination of the Ki value for this compound at the D4 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (Ro 10-5824) for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D4 receptor radioligand, such as [3H]-spiperone or another suitable ligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., unlabeled haloperidol (B65202) or clozapine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human D4 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (Ro 10-5824).

-

Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the Ki value of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro10-5824 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 7. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

Technical Guide: Functional Characterization of Ro 10-5824 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the functional activity of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. The focus is on its half-maximal effective concentration (EC50) values in various in vitro functional assays, the experimental methodologies used to determine these values, and the underlying signaling pathways.

Quantitative Data Summary

The functional potency of Ro 10-5824 dihydrochloride has been quantified in several key assays that measure different aspects of G protein-coupled receptor (GPCR) activation. The following table summarizes the available quantitative data for this compound.

| Assay Type | Receptor | EC50 (nM) | Emax (% of basal/control) | Binding Affinity (Ki, nM) | Reference |

| ³⁵S-GTPγS Binding | Human D4 | 205 ± 67 | 36 ± 4% above basal | 5.2 ± 0.9 | [1] |

Signaling Pathways of the Dopamine D4 Receptor

Ro 10-5824 exerts its effects by acting as a partial agonist at the dopamine D4 receptor, which is a member of the D2-like family of dopamine receptors.[2][3][4] These receptors are primarily coupled to the Gαi/o family of G proteins.[5] Activation of the D4 receptor by an agonist like Ro 10-5824 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Beyond the canonical Gαi/o pathway, D4 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] Additionally, D2-like receptor stimulation can lead to the modulation of ion channels, specifically by increasing potassium currents and suppressing calcium currents.[9]

Experimental Protocols

The determination of the EC50 value of Ro 10-5824 relies on specific functional assays. Below are the detailed methodologies for the key experiments cited.

³⁵S-GTPγS Binding Assay

This assay measures the functional activation of a G protein-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, ³⁵S-GTPγS, to the Gα subunit upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the human dopamine D4 receptor.

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D4 receptor.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS (radioligand).

-

Scintillation cocktail.

Procedure:

-

Cell membranes are thawed on ice and diluted in assay buffer to the desired concentration.

-

A serial dilution of Ro 10-5824 is prepared.

-

The reaction is set up in microtiter plates by adding the cell membranes, GDP, and varying concentrations of Ro 10-5824 or vehicle control.

-

The plates are incubated to allow the ligand to bind to the receptor.

-

[³⁵S]GTPγS is added to each well to initiate the binding reaction.

-

The plates are incubated at 30°C with gentle shaking to allow for the exchange of GDP for [³⁵S]GTPγS on the activated Gα subunits.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data is analyzed using non-linear regression to determine the EC50 and Emax values. The EC50 is the concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in promoting the interaction between the dopamine D4 receptor and β-arrestin.

Materials:

-

CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter).

-

Cell culture medium (e.g., Ham's F12 with 10% FBS).

-

This compound.

-

Dopamine (as a reference full agonist).

-

Assay plates and detection reagents specific to the technology used (e.g., chemiluminescent substrate).

Procedure:

-

Cells are seeded into microtiter plates and cultured to allow for adherence.

-

The growth medium is replaced with a serum-free medium prior to the assay.

-

A serial dilution of Ro 10-5824 is prepared. Dopamine is also prepared as a positive control.

-

The test compounds (Ro 10-5824) and controls are added to the cells.

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

The detection reagents are added according to the manufacturer's protocol.

-

The signal (e.g., chemiluminescence) is measured using a plate reader.

-

The data is normalized to the response of the full agonist (dopamine) and analyzed using non-linear regression to calculate the EC50 and Emax values.

Conclusion

This compound is a well-characterized selective partial agonist of the dopamine D4 receptor. Its functional potency, highlighted by an EC50 of 205 nM in the ³⁵S-GTPγS binding assay, demonstrates its ability to effectively engage and activate the Gαi/o signaling pathway. The detailed protocols provided herein serve as a guide for the consistent and reproducible functional characterization of this and similar compounds, which is essential for research in neuropharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. scbt.com [scbt.com]

- 5. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]

- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Ro 10-5824 Dihydrochloride as a Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the dopamine D4 receptor.

Core Concepts: Partial Agonism at the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As a partial agonist, Ro 10-5824 binds to the D4 receptor and elicits a response that is lower than that of a full agonist, such as dopamine. This property allows it to act as a modulator of dopaminergic signaling, potentially stabilizing the system by preventing both excessive stimulation and complete blockade of the receptor. This nuanced mechanism of action makes it a valuable tool for investigating the physiological roles of the D4 receptor and a promising lead compound for therapeutic development.

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 10-5824 dihydrochloride's interaction with dopamine receptors.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Receptor Subtype(s) | Notes |

| Ki | 5.2 nM | Human Dopamine D4 | High affinity for the target receptor.[1][3] |

| Selectivity vs. D3 | 250-fold | Human Dopamine D3 | Demonstrates significant selectivity over the D3 receptor.[1][3] |

| Selectivity vs. D1, D2, D5 | >1000-fold | Human Dopamine D1, D2, D5 | Exhibits high selectivity against other dopamine receptor subtypes.[1][3] |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value | Receptor Subtype | Notes |

| [³⁵S]GTPγS Binding | EC₅₀ | 205 nM | Human Dopamine D4 | Demonstrates potency in activating G-protein signaling.[1][3] |

| [³⁵S]GTPγS Binding | Maximal Induction | 36% above basal | Human Dopamine D4 | Confirms partial agonist activity, with a maximal response significantly lower than a full agonist.[1] |

Table 3: In Vivo Behavioral and Electrophysiological Effects

| Experimental Model | Dosage | Effect | Notes |

| C57BL/6J Mice | 10.0 mg/kg | Increased time spent exploring a novel object. | Suggests a role in modulating novelty-seeking behavior.[4] |

| Common Marmosets | 3 mg/kg | Increased success rate in the Object Retrieval Detour (ORD) task. | Indicates improvement in executive function and cognitive flexibility.[5] |

| Common Marmosets | 1 and 3 mg/kg | Increased baseline gamma band activity in the frontal cortex. | Suggests a mechanism for enhancing cognitive function through modulation of neural oscillations.[5] |

| C57BL/6J Mice & Common Marmosets | Various | No effect on spontaneous locomotion. | Highlights a specific effect on cognitive and exploratory behaviors without general motor stimulation.[1][5] |

Signaling Pathways

Ro 10-5824, as a partial agonist at the dopamine D4 receptor, modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, evidence suggests the involvement of the MAPK/ERK and Akt/PKB signaling pathways.

References

- 1. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. biorxiv.org [biorxiv.org]

- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

The Discovery and Synthesis of Ro 10-5824 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacological characterization of Ro 10-5824 dihydrochloride. Detailed synthetic protocols, quantitative binding and functional assay data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory. Its unique expression pattern and genetic polymorphisms have linked it to conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The development of selective D4 receptor ligands is therefore of significant interest for the potential treatment of these disorders. Ro 10-5824 emerged from a discovery program at Hoffmann-La Roche aimed at identifying novel compounds with high affinity and selectivity for the dopamine D4 receptor.

Discovery and Synthesis

The synthesis of Ro 10-5824, chemically known as 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine, was first disclosed in the international patent application WO 1997/013759. The synthetic route involves a multi-step process culminating in the formation of the final compound, which is subsequently converted to its dihydrochloride salt.

Synthesis of Ro 10-5824

The synthesis of the free base of Ro 10-5824 is achieved through the reaction of 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride with 4-phenyl-1,2,3,6-tetrahydropyridine (B82000).

Experimental Protocol: Synthesis of 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine

A solution of 4-phenyl-1,2,3,6-tetrahydropyridine (0.3 g, 1.88 mmol) in 15 ml of ethanol (B145695) is prepared. To this, 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride (0.37 g, 1.88 mmol) and potassium carbonate (0.52 g, 3.76 mmol) are added. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed by evaporation. The resulting residue is partitioned between ethyl acetate (B1210297) and water. The organic phase is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol (95:5) eluent to yield 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine as a white solid (0.3 g, 54% yield), with a melting point of 155-156 °C.

Formation of this compound

The dihydrochloride salt is prepared by treating the free base with ethereal hydrogen chloride.

Experimental Protocol: Synthesis of this compound

5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine (0.28 g, 1 mmol) is dissolved in a suitable solvent. A solution of ethereal hydrogen chloride is added until precipitation is complete. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

In Vitro Pharmacology

The pharmacological profile of Ro 10-5824 has been extensively characterized through radioligand binding and functional assays. These studies have demonstrated its high affinity and selectivity for the dopamine D4 receptor, as well as its partial agonist activity.

Receptor Binding Affinity

The affinity of Ro 10-5824 for various dopamine receptor subtypes was determined using radioligand displacement assays. The key findings from these studies are summarized in the table below.

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D4 | [3H]-Spiperone | 5.2 |

| Dopamine D3 | - | >1300 (250-fold selectivity over D4) |

| Dopamine D2 | - | >5200 (>1000-fold selectivity over D4) |

| Dopamine D1 | - | >5200 (>1000-fold selectivity over D4) |

| Dopamine D5 | - | >5200 (>1000-fold selectivity over D4) |

Table 1: Binding Affinity of Ro 10-5824 for Dopamine Receptor Subtypes [1][2]

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Incubation: Membranes are incubated with the radioligand (e.g., [3H]-Spiperone) and varying concentrations of Ro 10-5824 in a final volume of 250 µL.

-

Equilibrium: The incubation is carried out for 60 minutes at room temperature to reach equilibrium.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Activity

The functional activity of Ro 10-5824 at the dopamine D4 receptor was assessed using a [35S]GTPγS binding assay, which measures G-protein activation upon receptor agonism.

| Assay | Parameter | Value |

| [35S]GTPγS Binding | EC50 | 205 nM |

| [35S]GTPγS Binding | % Maximal Stimulation (relative to dopamine) | 36% |

Table 2: Functional Activity of Ro 10-5824 at the Dopamine D4 Receptor [2]

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor are used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Incubation: Membranes (10-20 µg protein) are incubated with varying concentrations of Ro 10-5824, GDP (10 µM), and [35S]GTPγS (0.1 nM) in a final volume of 200 µL.

-

Time and Temperature: The incubation is carried out for 60 minutes at 30°C.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: Bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The EC50 and maximal stimulation (Emax) values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a Gi/o-coupled receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated G-protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D4 Receptor Signaling Pathway

Radioligand Displacement Assay Workflow

The following diagram illustrates the workflow for determining the binding affinity of Ro 10-5824 using a radioligand displacement assay.

Caption: Radioligand Displacement Assay Workflow

[35S]GTPγS Binding Assay Workflow

This diagram outlines the key steps in the [35S]GTPγS binding assay to measure the functional agonism of Ro 10-5824.

Caption: [35S]GTPγS Binding Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high affinity, selectivity, and partial agonist activity make it a suitable probe for both in vitro and in vivo studies. The synthetic route is well-defined, and its pharmacological properties have been thoroughly characterized. This technical guide provides a centralized resource of this information to aid researchers in their exploration of dopamine D4 receptor pharmacology and its therapeutic potential.

References

Pharmacological properties of Ro 10-5824 dihydrochloride

An In-Depth Technical Guide on the Pharmacological Properties of Ro 10-5824 Dihydrochloride (B599025)

Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It has been instrumental in preclinical research aimed at elucidating the role of the D4 receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of Ro 10-5824, summarizing key in vitro and in vivo data, and detailing relevant experimental protocols.

Pharmacological Profile

Ro 10-5824 exhibits high-affinity binding to the dopamine D4 receptor with a notable selectivity over other dopamine receptor subtypes.[1] Its partial agonist activity means it can modulate receptor signaling, providing a valuable tool for studying the nuanced effects of D4 receptor activation.

Binding Affinities and Selectivity

The binding affinity of Ro 10-5824 for the human dopamine D4 receptor is in the low nanomolar range. It demonstrates significantly lower affinity for D1, D2, D3, and D5 receptors, highlighting its selectivity.[1]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |

| Dopamine D4 | 5.2 ± 0.9 nM[1] | - |

| Dopamine D3 | >1,300 nM | ~250-fold[1] |

| Dopamine D2 | >5,200 nM | >1000-fold[1] |

| Dopamine D1 | >5,200 nM | >1000-fold[1] |

| Dopamine D5 | >5,200 nM | >1000-fold[1] |

Functional Activity

As a partial agonist, Ro 10-5824 stimulates G-protein activation upon binding to the D4 receptor, but to a lesser degree than a full agonist. This has been demonstrated in ³⁵S-GTPγS binding assays.

| Assay | Parameter | Value |

| ³⁵S-GTPγS Binding | EC₅₀ | 205 ± 67 nM[1] |

| ³⁵S-GTPγS Binding | Maximal Induction | 36 ± 4% above basal[1] |

In Vivo Pharmacology

Animal studies have been crucial in understanding the physiological effects of Ro 10-5824. These studies have primarily focused on its behavioral and neurophysiological impacts.

Behavioral Effects

In mice, Ro 10-5824 has been shown to increase the exploration of novel objects without affecting overall locomotor activity.[3][4] This effect is strain-dependent, being observed in C57BL/6J but not DBA/1J mice.[3] In common marmosets, Ro 10-5824 improved performance in the object retrieval detour (ORD) task, a measure of cognitive function.[5]

| Animal Model | Dose | Behavioral Effect |

| C57BL/6J Mice | 10.0 mg/kg | Increased time spent with a novel object[3][4] |

| C57BL/6J Mice | 1.0, 3.0, 10.0 mg/kg | No effect on spontaneous locomotion[1][3] |

| Common Marmosets | 3 mg/kg | Increased success rate in the ORD task[1][5] |

Neurophysiological Effects

In common marmosets, Ro 10-5824 has been observed to increase baseline gamma band activity in the frontal cortex at doses that also improve cognitive performance.[1][5]

| Animal Model | Dose | Neurophysiological Effect |

| Common Marmosets | 1 and 3 mg/kg | Increased baseline gamma band activity in the frontal cortex[1][5] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine receptor subtypes.

Methodology:

-

Cell membranes from cell lines stably expressing human dopamine D1, D2, D3, D4, or D5 receptors are prepared.

-

Membranes are incubated with a specific radioligand (e.g., ³H-spiperone for D2-like receptors, ³H-SCH23390 for D1-like receptors) and varying concentrations of Ro 10-5824.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

-

After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using liquid scintillation counting.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

³⁵S-GTPγS Functional Assay

Objective: To assess the functional agonist activity of Ro 10-5824 at the dopamine D4 receptor.

Methodology:

-

Cell membranes expressing the dopamine D4 receptor are incubated with varying concentrations of Ro 10-5824 in the presence of GDP and ³⁵S-GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for ³⁵S-GTPγS on the Gα subunit of the G protein.

-

The reaction is terminated, and the membranes are washed to separate bound from unbound ³⁵S-GTPγS.

-

The amount of bound ³⁵S-GTPγS is quantified by scintillation counting.

-

The EC₅₀ and maximal stimulation (Emax) are determined by fitting the concentration-response data to a sigmoidal curve.

Novel Object Recognition (NOR) Test in Mice

Objective: To evaluate the effect of Ro 10-5824 on novelty-seeking behavior.

Methodology:

-

Habituation: Mice are individually habituated to an open-field arena for a set period over several days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

Ro 10-5824 or vehicle is administered intraperitoneally before the test phase.

-

A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Dopamine D4 receptor signaling pathway.

Caption: Experimental workflow for the Novel Object Recognition test.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro10-5824 - Wikipedia [en.wikipedia.org]

- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ro 10-5824 Dihydrochloride and its Role in Cognitive Function Studies

Disclaimer: The initial query for "Ro 10-5824 dihydrochloride" in the context of cognitive function has revealed a common point of confusion in pharmacological research. The available scientific literature identifies Ro 10-5824 as a dopamine (B1211576) D4 receptor partial agonist . Separately, a significant body of research on cognitive function, particularly in neurodegenerative diseases, focuses on Retinoic Acid Receptor α (RARα) agonists . This guide will first address Ro 10-5824 in its correct pharmacological context as a dopamine D4 agonist. Subsequently, it will provide a detailed overview of the well-established role of RARα agonists in studying and potentially treating cognitive decline. This separation is crucial for scientific accuracy.

Part 1: this compound as a Dopamine D4 Receptor Partial Agonist

Introduction

Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor (D4R), with minimal affinity for dopamine D2 and D3 receptors.[1][2] Dopamine D4 receptors are predominantly located in the prefrontal cortex and hippocampus, brain regions critical for executive function, attention, and memory.[3] Growing evidence suggests that modulation of D4R activity can influence cognitive processes, making Ro 10-5824 a valuable tool for researchers in this field.[4][5]

Mechanism of Action

As a G protein-coupled receptor (GPCR), the dopamine D4 receptor is primarily coupled to Gαi/o proteins.[3] Agonism at this receptor, including by partial agonists like Ro 10-5824, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and synaptic plasticity. Additionally, D4 receptor activation can influence calcium signaling and AMPA receptor trafficking, further contributing to its effects on cognitive function.[6]

Signaling Pathway of Dopamine D4 Receptor Activation

Quantitative Data on Cognitive Effects

| Study Focus | Animal Model | Compound | Dose | Cognitive Task | Key Findings |

| Executive Function | Common Marmoset | Ro 10-5824 | 3 mg/kg | Object Retrieval Detour (ORD) | Significantly increased success rate.[4] |

| Novelty Seeking | C57BL/6J Mice | Ro 10-5824 | 10.0 mg/kg | Novel Object Exploration | Increased time spent in the center with a novel object.[1] |

| Sepsis-induced Cognitive Impairment | Rat (CLP model) | Ro 10-5824 | 3 mg/kg | Contextual Fear Conditioning | Prevented the decrease in freezing time.[7] |

| Sepsis-induced Cognitive Impairment | Rat (CLP model) | Ro 10-5824 | 3 mg/kg | Novel Object Recognition | Reversed the decrease in novel object recognition ratio.[7] |

Experimental Protocols

Object Retrieval Detour (ORD) Task in Common Marmosets [4]

-

Animals: Adult common marmosets.

-

Apparatus: A transparent box with an opening on one side, containing a food reward.

-

Procedure:

-

The marmoset is placed in front of the box and must retrieve the reward by reaching around the side, inhibiting the prepotent response of reaching directly for it.

-

Ro 10-5824 (3 mg/kg) or vehicle is administered systemically prior to testing.

-

The success rate of retrieving the reward is recorded over a series of trials.

-

-

Endpoint: Percentage of successful trials.

Novel Object Exploration in Mice [1][2]

-

Animals: C57BL/6J male mice.

-

Apparatus: A familiar open-field arena.

-

Procedure:

-

Mice are habituated to the open-field arena.

-

On the test day, Ro 10-5824 (0, 1.0, 3.0, or 10.0 mg/kg) is administered intraperitoneally.

-

A novel object is placed in the center of the arena.

-

The mouse is placed in the arena, and its behavior is recorded.

-

-

Endpoint: Time spent exploring the novel object and time spent in the center of the arena.

Experimental Workflow for Sepsis-Induced Cognitive Impairment Study [7]

Part 2: Retinoic Acid Receptor α (RARα) Agonists in Cognitive Function Research

Introduction

Retinoic acid (RA) signaling is essential for synaptic plasticity and memory function in the adult brain.[8][9] The biological effects of RA are mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Of the three RAR subtypes (α, β, γ), RARα is of particular interest for cognitive neuroscience. A compelling body of evidence suggests that RARα signaling is downregulated in Alzheimer's disease (AD) and that activation of this pathway with specific agonists can ameliorate key pathological features and improve cognitive deficits in preclinical models.[8][10][11]

Mechanism of Action in Neuroprotection and Cognitive Enhancement

RARα agonists exert their effects through multiple mechanisms relevant to cognitive function, particularly in the context of Alzheimer's disease:

-

Non-Amyloidogenic APP Processing: RARα signaling increases the expression of ADAM10, an α-secretase that cleaves amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides.[10][11]

-

Aβ Clearance: RARα activation promotes the clearance of Aβ by increasing the activity of clearing enzymes such as insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons.[8][9]

-

Neuroprotection: RARα agonists have been shown to be neuroprotective, preventing Aβ-induced neuronal cell death in cortical cultures.[10][11]

-

Anti-inflammatory Effects: Activation of RARα can reduce neuroinflammation by decreasing the release of pro-inflammatory cytokines like TNFα from microglia.[12][13]

Signaling Pathway of RARα in Reducing Aβ Production

Quantitative Data on Cognitive and Pathological Effects of RARα Agonists

| Study Focus | Animal Model | Compound | Dose/Treatment | Pathological/Cognitive Outcome | Key Findings |

| Aβ Reduction | Tg2576 Mice | RARα agonist | 1 mg/kg (i.p.) | Brain Aβ1-40 and Aβ1-42 levels | Significant decrease in both Aβ1-40 and Aβ1-42.[10] |

| Aβ Plaque Clearance | Tg2576 Mice | AM 580 (RARα agonist) | 1 mg/kg (3x/week for 6 weeks) | Amyloid Plaque Load | ~50% net reduction in the number of plaques.[13] |

| Memory Improvement | AβPP23 Mice | Am80 + HX630 (RAR/RXR agonists) | 0.5 mg/kg + 5 mg/kg (oral, 17 days) | Morris Water Maze | Significant improvement in memory deficits.[14] |

| Aβ Clearance | Rat Primary Microglia | Am80 + HX630 | - | ¹²⁵I-labeled oligomeric Aβ1-42 degradation | Increased degradation in an IDE-dependent manner.[14] |

Experimental Protocols

In Vivo Aβ Reduction in Tg2576 Mice [10]

-

Animals: Tg2576 mouse model of Alzheimer's disease, 3 months of age.

-

Drug Administration:

-

Mice are injected intraperitoneally with 1 mg/kg of RARα agonist or vehicle every 3 days.

-

Alternatively, mice are fed a diet containing 3.6 mg/kg of RARα agonist.

-

Treatment duration is from 3 to 7 months of age.

-

-

Endpoint Analysis:

-

At 7 months, brains are harvested.

-

Aβ1-40 and Aβ1-42 levels are measured by ELISA.

-

Expression of secretases (e.g., ADAM10) is measured by Western blot.

-

Morris Water Maze for Spatial Memory Assessment [14]

-

Animals: 8.5-month-old AβPP23 mice.

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged beneath the surface. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time.

-

-

Endpoint: Time spent in the target quadrant where the platform was previously located during the probe trial. Increased time in the target quadrant indicates better spatial memory.

References

- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies [mdpi.com]

- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sepsis induced cognitive impairments by disrupting hippocampal parvalbumin interneuron-mediated inhibitory network via a D4-receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid β inhibits retinoic acid synthesis exacerbating Alzheimer disease pathology which can be attenuated by an retinoic acid receptor α agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory action of BT75, a novel RARα agonist, in cultured microglia and in an experimental mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amyloid β inhibits retinoic acid synthesis exacerbating Alzheimer disease pathology which can be attenuated by an retinoic acid receptor α agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating Novelty Seeking with Ro 10-5824 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novelty seeking, a fundamental behavioral trait characterized by the exploration of unfamiliar environments and stimuli, is a critical area of research in neuroscience and pharmacology. Dysregulation of novelty-seeking behaviors is implicated in various neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and substance abuse. The dopamine (B1211576) D4 receptor (D4R) has emerged as a key modulator of this complex behavior.[1][2] This technical guide focuses on Ro 10-5824 dihydrochloride (B599025), a selective D4 receptor partial agonist, as a pharmacological tool to investigate the mechanisms underlying novelty seeking.[1][2][3]

Ro 10-5824 displays minimal affinity for dopamine D2 and D3 receptors, rendering it a valuable instrument for dissecting the specific role of D4R activation in behavioral responses to novelty.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of Ro 10-5824 in preclinical models of novelty seeking.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Ro 10-5824 on novelty-seeking behavior in mice.

| Animal Strain | Treatment Group (Ro 10-5824 mg/kg) | Dependent Variable | Result |

| C57BL/6J | 0 (Vehicle) | Time in Center with Novel Object (s) | Baseline |

| C57BL/6J | 1.0 | Time in Center with Novel Object (s) | No significant effect |

| C57BL/6J | 3.0 | Time in Center with Novel Object (s) | No significant effect |

| C57BL/6J | 10.0 | Time in Center with Novel Object (s) | Significant increase in time spent in the center |

| DBA/1J | 0 (Vehicle) | Time in Center with Novel Object (s) | Baseline |

| DBA/1J | 1.0 | Time in Center with Novel Object (s) | No significant effect |

| DBA/1J | 3.0 | Time in Center with Novel Object (s) | No significant effect |

| DBA/1J | 10.0 | Time in Center with Novel Object (s) | No significant effect |

| C57BL/6J & DBA/1J | 0, 1.0, 3.0, 10.0 | Locomotor Activity | No significant effect in novel or familiar environments |

Data extracted from Powell et al., 2003.[1]

Experimental Protocols

A key paradigm for assessing novelty seeking in rodents is the novel object exploration test conducted within a familiar open-field arena. The following protocol outlines the methodology employed in studies with Ro 10-5824.

Objective: To assess the effect of Ro 10-5824 on the exploratory behavior of mice towards a novel object in a familiar environment.

Animals: Male C57BL/6J and DBA/1J mice are commonly used, as they exhibit different baseline levels of locomotor activity and responses to novelty.[1][4]

Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is placed in a dimly lit, quiet room. A video camera is mounted above the arena to record the sessions for later analysis.

Drug Preparation and Administration: Ro 10-5824 dihydrochloride is dissolved in a suitable vehicle, such as sterile saline. The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1.0, 3.0, or 10.0 mg/kg) a specified time before the behavioral test (e.g., 10 minutes).[2]

Procedure:

-

Habituation Phase:

-

Mice are handled for several days prior to the experiment to reduce stress.

-

On the first day of testing, each mouse is placed in the center of the open-field arena and allowed to explore freely for a set duration (e.g., 30 minutes). This allows the environment to become familiar.

-

Locomotor activity is recorded during this phase.

-

-

Test Phase (Novel Object Exploration):

-

Following the habituation phase, the mouse is briefly removed from the arena.

-

A novel object (e.g., a small, inert object of a distinct shape and color) is placed in the center of the arena.

-

The mouse is then returned to the arena, and its behavior is recorded for a specified period (e.g., 10 minutes).

-

Behavioral Measures:

-

Time spent in the center: The amount of time the mouse spends in a predefined central zone of the open field where the novel object is located. This is a primary measure of novelty-seeking and reduced anxiety.

-

Locomotor activity: Total distance traveled, number of line crossings, and rearing frequency. These measures are important to ensure that the effects on object exploration are not a consequence of general hyperactivity or sedation.

-

Time spent interacting with the object: The duration of direct contact with the novel object (e.g., sniffing, touching).

Visualizations

Experimental Workflow: Novel Object Exploration

Caption: Workflow for the novel object exploration experiment.

Signaling Pathway: Dopamine D4 Receptor

Caption: Simplified signaling pathway of the Dopamine D4 Receptor.

References

The Role of the Dopamine D4 Receptor in Schizophrenia: A Technical Guide to Research with Ro 10-5824

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the dopamine (B1211576) D4 receptor (D4R) in the pathophysiology of schizophrenia. It details the use of the selective D4R partial agonist, Ro 10-5824, as a key pharmacological tool to investigate this receptor's function and its potential as a therapeutic target. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate advanced research in this field.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Ro 10-5824, providing a comparative overview of its binding affinity and functional activity at the dopamine D4 receptor.

Table 1: Ro 10-5824 Binding Affinity and Selectivity

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | 5.2 ± 0.9 nM | Human D4 | --- | [1] |

| Selectivity vs. D3R | 250-fold | Human | --- | [1] |

| Selectivity vs. D2, D1, D5 | >1000-fold | Human | --- | [1] |

Table 2: Ro 10-5824 Functional Activity (GTPγS Binding Assay)

| Parameter | Value | Cell Line | Reference |

| EC50 | 205 ± 67 nM | CHO-hD4.4 | [1] |

| Emax (% of Dopamine) | 20-60% | CHO-hD4.4 | |

| Emax (% above basal) | 36 ± 4% | --- | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the interaction of Ro 10-5824 with the D4 receptor and to investigate its effects in models relevant to schizophrenia.

In Vitro Assays

2.1.1. Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Ro 10-5824 for the D4 receptor.

-

Materials:

-

Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-Spiperone or a D4-selective radioligand).

-

Ro 10-5824 (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Ro 10-5824 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled D4 antagonist (e.g., L-745,870) for non-specific binding.

-

50 µL of the appropriate dilution of Ro 10-5824.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Ro 10-5824 by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.1.2. [35S]GTPγS Binding Assay (Functional Activity)

This functional assay measures the ability of Ro 10-5824 to activate G-proteins coupled to the D4 receptor.

-

Materials:

-

Membrane preparation from cells expressing the human dopamine D4 receptor.

-

[35S]GTPγS.

-

Ro 10-5824.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Ro 10-5824 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer containing GDP (typically 10-30 µM).

-

50 µL of the appropriate dilution of Ro 10-5824.

-

50 µL of [35S]GTPγS (typically 0.1-0.5 nM).

-

50 µL of membrane preparation (10-20 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and quantify the bound [35S]GTPγS using a scintillation counter.

-

Determine the basal (in the absence of agonist) and Ro 10-5824-stimulated [35S]GTPγS binding.

-

Plot the stimulation of [35S]GTPγS binding as a function of Ro 10-5824 concentration to determine the EC50 and Emax values.

-

2.1.3. Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of Ro 10-5824 to inhibit the production of cAMP, a key downstream signaling event of D4 receptor activation.

-

Materials:

-

Whole cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Ro 10-5824.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the D4 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of Ro 10-5824 for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the inhibition of forskolin-stimulated cAMP production as a function of Ro 10-5824 concentration to determine the IC50 value.

-

In Vivo Model: Reversal of Cognitive Deficits in a Schizophrenia Model

This protocol outlines a general procedure to assess the efficacy of Ro 10-5824 in reversing cognitive deficits in a rodent model of schizophrenia, such as the phencyclidine (PCP) or MK-801 induced cognitive impairment model.

-

Animals:

-

Adult male rodents (rats or mice).

-

-

Schizophrenia Model Induction:

-